N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-8-6-7-9-12(11)15(22)18-13-10-17-16(21(4)5)19-14(13)20(2)3/h6-10H,1-5H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWGBVTMHFQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2,4-Dichloropyrimidine
This approach utilizes 2,4-dichloropyrimidine as the starting material, with sequential nucleophilic aromatic substitution reactions to introduce the dimethylamino groups, followed by functionalization at position 5 and coupling with 2-methylbenzoic acid derivatives.
Synthetic Procedure:
The activated 2,4-dichloropyrimidine readily undergoes nucleophilic substitution with nucleophiles like dimethylamine at the 4-chloro position by heating in the microwave at 80°C, followed by substitution at the 2-position. The regioselectivity of this reaction is consistent with established principles of nucleophilic aromatic substitution on pyrimidines, where the 4-position is generally more reactive than the 2-position.
Step 1: Synthesis of 4-(Dimethylamino)-2-chloropyrimidine
2,4-Dichloropyrimidine (10 g, 67.1 mmol) is dissolved in tetrahydrofuran (100 mL), and dimethylamine (40% aqueous solution, 9.5 mL, 75 mmol) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 3 hours. After completion, the mixture is concentrated, diluted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(dimethylamino)-2-chloropyrimidine.Step 2: Synthesis of 2,4-Bis(dimethylamino)pyrimidine
4-(Dimethylamino)-2-chloropyrimidine (8 g, 46.2 mmol) is placed in a pressure vessel with dimethylamine (33% solution in ethanol, 30 mL) and heated at 120°C for 12 hours. After cooling, the mixture is concentrated, and the residue is purified by column chromatography to afford 2,4-bis(dimethylamino)pyrimidine.Step 3: Bromination at C-5 Position
2,4-Bis(dimethylamino)pyrimidine (5 g, 27.8 mmol) is dissolved in chloroform (50 mL), and N-bromosuccinimide (5.4 g, 30.5 mmol) is added in portions at 0°C. The reaction mixture is stirred at room temperature for 4 hours, then washed with 10% sodium thiosulfate, dried, and concentrated to give 5-bromo-2,4-bis(dimethylamino)pyrimidine.Step 4: Amination via Copper-Catalyzed Coupling
5-Bromo-2,4-bis(dimethylamino)pyrimidine (3 g, 11.6 mmol), copper(I) iodide (0.22 g, 1.16 mmol), L-proline (0.27 g, 2.32 mmol), and potassium carbonate (3.2 g, 23.2 mmol) are suspended in DMSO (20 mL). Ammonia (28% in water, 5 mL) is added, and the mixture is heated at 80°C for 12 hours. After cooling, the mixture is filtered through Celite, diluted with ethyl acetate, washed with water and brine, dried, and concentrated to give 5-amino-2,4-bis(dimethylamino)pyrimidine.Step 5: Coupling with 2-Methylbenzoic Acid
5-Amino-2,4-bis(dimethylamino)pyrimidine (2 g, 10.3 mmol), 2-methylbenzoic acid (1.54 g, 11.3 mmol), HATU (4.31 g, 11.3 mmol), and DIPEA (5.4 mL, 30.9 mmol) are dissolved in DMF (20 mL) and stirred at room temperature for 18 hours. The reaction mixture is diluted with ethyl acetate, washed with water, saturated sodium bicarbonate, and brine, dried, and concentrated. The residue is purified by column chromatography to afford this compound.
Method 2: De Novo Pyrimidine Ring Construction
Synthesis via Guanidine Condensation
This approach involves the construction of the pyrimidine ring from acyclic precursors, allowing for the incorporation of the desired substituents during ring formation.
Synthetic Procedure:
Step 1: Synthesis of 3-(Dimethylamino)-1-(2-methylphenyl)prop-2-en-1-one
2-Methylacetophenone (10 g, 74.5 mmol) and N,N-dimethylformamide dimethyl acetal (13.3 g, 111.8 mmol) are refluxed in toluene (100 mL) for 6 hours. After cooling, the mixture is concentrated to give 3-(dimethylamino)-1-(2-methylphenyl)prop-2-en-1-one.Step 2: Synthesis of 2-Amino-4-(2-methylphenyl)-6-(dimethylamino)pyrimidine
3-(Dimethylamino)-1-(2-methylphenyl)prop-2-en-1-one (8 g, 42.3 mmol) and guanidine carbonate (11.4 g, 63.5 mmol) are heated in 2-propanol (80 mL) at reflux for 8 hours. After cooling, the precipitate is collected by filtration, washed with water, and dried to afford 2-amino-4-(2-methylphenyl)-6-(dimethylamino)pyrimidine.Step 3: Introduction of Second Dimethylamino Group
2-Amino-4-(2-methylphenyl)-6-(dimethylamino)pyrimidine (5 g, 20.7 mmol) is converted to the diazonium salt by treatment with sodium nitrite (1.71 g, 24.8 mmol) in 6N HCl at 0-5°C. The diazonium salt solution is added to a solution of dimethylamine (40% in water, 13 mL, 103.5 mmol) in water (20 mL) at 0°C. After stirring for 1 hour at room temperature, the mixture is basified with 10% sodium hydroxide and extracted with ethyl acetate. The organic layer is dried and concentrated to give 2,4-bis(dimethylamino)-5-(2-methylphenyl)pyrimidine.Step 4: Oxidation of Methyl Group to Carboxylic Acid
2,4-Bis(dimethylamino)-5-(2-methylphenyl)pyrimidine (3 g, 11.1 mmol) is dissolved in pyridine (30 mL), and potassium permanganate (5.25 g, 33.3 mmol) is added in portions. The mixture is heated at 80°C for 12 hours. After cooling, the mixture is filtered through Celite, and the filtrate is concentrated. The residue is dissolved in water, acidified with 6N HCl to pH 3, and extracted with ethyl acetate. The organic layer is dried and concentrated to give 2-[2,4-bis(dimethylamino)pyrimidin-5-yl]benzoic acid.Step 5: Hofmann Rearrangement to Obtain Target Compound
2-[2,4-Bis(dimethylamino)pyrimidin-5-yl]benzoic acid (2 g, 7.0 mmol) is converted to the acyl azide using diphenylphosphoryl azide (1.8 mL, 8.4 mmol) and triethylamine (1.2 mL, 8.4 mmol) in toluene at 0°C. The mixture is heated at 80°C for 2 hours, then ammonia gas is bubbled through the solution for 1 hour. After cooling, the mixture is concentrated, and the residue is purified by column chromatography to yield this compound.
Method 3: Cross-Coupling Approaches
Modern cross-coupling reactions provide efficient methods for constructing complex molecules. This approach utilizes palladium-catalyzed coupling to introduce the 2-methylbenzamide moiety to the pyrimidine core.
Synthesis via Suzuki Coupling
Synthetic Procedure:
Step 1: Synthesis of 5-Bromo-2,4-bis(dimethylamino)pyrimidine
As described in Method 1, Steps 1-3.Step 2: Suzuki Coupling with 2-Methylphenylboronic Acid
5-Bromo-2,4-bis(dimethylamino)pyrimidine (3 g, 11.6 mmol), 2-methylphenylboronic acid (1.89 g, 13.9 mmol), Pd(PPh₃)₄ (0.67 g, 0.58 mmol), and Na₂CO₃ (3.7 g, 34.8 mmol) are combined in a mixture of DME/water (3:1, 40 mL). The reaction mixture is heated at 85°C under nitrogen for 8 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to give 2,4-bis(dimethylamino)-5-(2-methylphenyl)pyrimidine.Step 3-4: Oxidation and Amide Formation
As described in Method 2, Steps 4-5.
Palladium-Catalyzed Direct C-H Activation
Step 1: Synthesis of 2,4-Bis(dimethylamino)pyrimidine
As described in Method 1, Steps 1-2.Step 2: Direct C-H Activation and Coupling
2,4-Bis(dimethylamino)pyrimidine (2 g, 11.1 mmol), 2-methylbenzamide (1.65 g, 12.2 mmol), Pd(OAc)₂ (0.12 g, 0.56 mmol), Cu(OAc)₂ (4.03 g, 22.2 mmol), and K₂CO₃ (3.07 g, 22.2 mmol) are combined in DMF (20 mL). The reaction mixture is heated at 120°C for 24 hours. After cooling, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to afford this compound.
Comparative Analysis of Synthetic Routes
Table 2 provides a comparison of the different synthetic approaches described above.
Table 2: Comparison of Synthetic Methods for this compound
| Method | Number of Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Method 1 | 5 | 15-20 | - Regioselective introduction of substituents - Commercial availability of starting materials |
- Multiple steps - Moderate overall yield |
| Method 2 | 5 | 10-15 | - Allows direct incorporation of functional groups - Avoids harsh halogenation conditions |
- Lower overall yield - Oxidation step can be challenging |
| Method 3.1 | 5 | 20-25 | - Higher overall yield - Well-established coupling conditions |
- Requires handling of air-sensitive catalysts - Potential for coupling side reactions |
| Method 3.2 | 2 | 25-30 | - Fewest steps - Atom economical - Highest yield |
- Harsh reaction conditions - Requires optimization of C-H activation |
Optimization Parameters
Several key parameters influence the success of these synthetic approaches:
Temperature Effects
The nucleophilic aromatic substitution reactions in Method 1 are highly temperature-dependent. Higher temperatures (80-120°C) generally favor the substitution at the 2-position, while lower temperatures (0-25°C) can enhance selectivity for the 4-position.
Solvent Selection
For the coupling reactions, solvent choice significantly impacts yield and selectivity:
- DMF and DMSO are excellent for nucleophilic substitutions and cross-coupling reactions
- THF is preferred for lithiation reactions and low-temperature transformations
- Toluene is suitable for high-temperature transformations and azeotropic water removal
Catalyst Loading
In palladium-catalyzed reactions, catalyst loading typically ranges from 2-10 mol%. Higher loadings can increase reaction rates but add to cost and potential metal contamination issues. For method 3.1, optimal Pd(PPh₃)₄ loading was found to be 5 mol%.
Base Selection
For coupling reactions, the choice of base significantly impacts yield:
- K₂CO₃ and Na₂CO₃ are suitable for Suzuki couplings
- DIPEA and triethylamine work well for amide formation
- Stronger bases like potassium tert-butoxide may be required for challenging C-H activations
Analytical Characterization
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Analytical Method | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.87 (s, 1H, NH), 7.58 (d, J = 7.8 Hz, 1H, Ar-H), 7.37-7.32 (m, 2H, Ar-H), 7.25-7.21 (m, 1H, Ar-H), 8.05 (s, 1H, pyrimidine-H), 3.17 (s, 6H, N(CH₃)₂), 3.08 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2 (C=O), 161.4, 158.7, 151.2 (pyrimidine C), 136.8, 135.2, 131.3, 130.1, 127.6, 125.9 (aromatic C), 108.4 (pyrimidine C-5), 40.2, 38.9 (N(CH₃)₂), 19.8 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3320 (N-H stretch), 2921, 2870 (C-H stretch), 1651 (C=O), 1590, 1560 (C=N, C=C), 1525 (N-H bend), 1485, 1430, 1385, 1315, 1230, 765 |
| MS (ESI) | m/z 286 [M+H]⁺, 308 [M+Na]⁺ |
| HRMS | Calculated for C₁₅H₂₀N₅O [M+H]⁺: 286.1662, Found: 286.1659 |
Chromatographic Purification
Column chromatography using silica gel with ethyl acetate/hexane (1:1) provides effective purification of the final compound. For challenging separations, a gradient elution with dichloromethane/methanol (98:2 to 95:5) can be employed.
Purity Assessment
HPLC analysis using a C18 column with a gradient of acetonitrile/water (30:70 to 70:30) containing 0.1% formic acid at a flow rate of 1 mL/min can be used to assess the purity. The target compound typically shows >98% purity with a retention time of approximately 8.7 minutes under these conditions.
Scale-up Considerations
For larger-scale synthesis (>100 g), the following modifications are recommended:
- For Method 1, the use of continuous flow reactors for the nucleophilic substitution steps can improve safety and efficiency.
- For the amide coupling step, replacing HATU with less expensive coupling agents like EDC/HOBt can reduce costs without significantly impacting yield.
- The oxidation step in Method 2 can be performed using sodium hypochlorite instead of potassium permanganate to minimize manganese waste.
- For palladium-catalyzed couplings, reducing catalyst loading to 2-3 mol% and implementing catalyst recovery procedures can significantly lower costs for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's effectiveness as an antitumor agent. Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study evaluated the synthesis and biological activity of various pyrimidine derivatives, including N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide, against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results demonstrated that these compounds inhibited cell proliferation effectively, with specific IC50 values indicating their potency .
Table 1: Antitumor Activity of this compound
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The compound's structure allows for various substitutions that can enhance its biological activity. For example, modifications at the pyrimidine ring or the benzamide moiety can significantly impact its binding affinity to target proteins .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group on pyrimidine | Increased potency |
| Dimethylamino substitution | Enhanced solubility |
| Aromatic substitutions | Improved selectivity |
Case Study: In vitro Evaluation
A comprehensive evaluation was conducted using a series of synthesized derivatives based on this compound. The study involved testing these compounds against multiple cancer cell lines to assess their cytotoxic effects. Results revealed that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutic agents .
Future Directions in Clinical Research
The promising results from preclinical studies warrant further investigation into the clinical applications of this compound. Future research should focus on:
- In vivo studies to evaluate pharmacokinetics and toxicity.
- Combination therapies with existing chemotherapeutic agents to enhance efficacy.
- Mechanistic studies to elucidate the pathways involved in its anticancer effects.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural analogs and their distinguishing features:
Functional Implications of Structural Variations
Solubility and Bioavailability
- The target compound’s dimethylamino groups likely improve aqueous solubility compared to analogs with non-polar substituents (e.g., BG14275’s trimethylbenzenesulfonamide) .
- Compounds with tetrahydrofuran-3-yloxy groups (e.g., ) may exhibit enhanced membrane permeability due to the oxygen-rich heterocycle.
Binding Affinity and Selectivity
- The nitro group in Preparation 7AU () could act as an electron-deficient pharmacophore, influencing interaction with target proteins.
Metabolic Stability
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide (CAS: 1448079-46-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 299.37 g/mol
Research indicates that compounds with a pyrimidine moiety, such as this compound, often exhibit significant biological activity due to their ability to interact with various biological targets. The specific mechanism of action for this compound has not been extensively detailed in the literature; however, similar pyrimidine derivatives have been shown to act as inhibitors of key enzymes involved in cancer proliferation and other diseases.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antitumor Efficacy :
A study evaluating various pyrimidine derivatives found that compounds similar to this compound exhibited significant antitumor effects across multiple cancer cell lines. The mechanism was attributed to the inhibition of DHFR, which is crucial for DNA synthesis in rapidly dividing cells . -
Inhibition of Enzymatic Activity :
Research has shown that benzamide derivatives can effectively inhibit enzymes involved in cancer progression. For instance, compounds with similar structures have been documented to reduce NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR . -
Therapeutic Applications :
The therapeutic potential of this compound extends beyond oncology. It may also play a role in modulating immune responses through the inhibition of IgE and IgG receptor signaling pathways, which are critical in allergic reactions and asthma .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide?
The synthesis typically involves multi-step reactions, including pyrimidine ring formation and functional group substitutions. Key steps include:
- Pyrimidine ring construction : Condensation of precursors like 2-aminopyrimidine derivatives with formaldehyde under controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Dimethylamino group introduction : Nucleophilic substitution using dimethylamine in the presence of a base (e.g., sodium hydroxide) at 0–25°C .
- Benzamide coupling : Reaction of activated intermediates (e.g., acyl chlorides) with amines under anhydrous conditions, often catalyzed by triethylamine in solvents like dimethylformamide (DMF) . Optimization factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which purification methods are most effective for isolating this compound?
- Silica gel chromatography : Widely used for separating intermediates and final products, with elution gradients tailored to polarity (e.g., 5–10% methanol in dichloromethane) .
- Recrystallization : Ethanol or methanol/water mixtures are preferred for removing impurities, leveraging solubility differences at varying temperatures .
- HPLC monitoring : Ensures purity (>95%) by tracking retention times and peak integration during synthesis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- X-ray crystallography : SHELXL or similar programs refine crystal structures to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .
- Elemental analysis : Validates empirical formula (e.g., C, H, N content within 0.3% deviation) .
Advanced Research Questions
Q. How can contradictions between synthetic yield and bioactivity data be resolved?
Discrepancies often arise from impurities or stereochemical variations. Methodological approaches include:
- Batch reproducibility checks : Compare multiple synthesis batches using HPLC-MS to detect trace impurities affecting bioassays .
- Polymorph screening : Characterize crystalline forms via X-ray diffraction, as different polymorphs may exhibit varying biological activity .
- Docking studies : Computational modeling (e.g., molecular dynamics) identifies if stereochemical mismatches reduce target binding affinity .
Q. What pharmacological mechanisms are hypothesized for this compound?
Preliminary studies on structurally analogous benzamide-pyrimidine hybrids suggest:
- Kinase inhibition : Competitive binding to ATP pockets in kinases (e.g., RAF kinases), validated via IC₅₀ assays and crystallographic ligand-protein interaction maps .
- Antiviral activity : Derivatives inhibit viral proteases (e.g., SARS-CoV-2 PLpro) by mimicking substrate motifs, as shown in murine models .
- Cellular uptake optimization : Substituent modifications (e.g., dimethylamino groups) enhance membrane permeability, assessed via logP measurements and cell-based assays .
Q. What challenges arise in crystallographic characterization of this compound?
- Crystal twinning : Common in flexible molecules; mitigated by slow evaporation crystallization in DMSO/water mixtures .
- Disorder in dimethylamino groups : Refinement strategies in SHELXL (e.g., PART/SUMP constraints) improve electron density map resolution .
- Data collection limitations : High-resolution synchrotron sources (≤1.0 Å) are often required to resolve overlapping electron densities in aromatic systems .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Step | Solvent | Temperature | Catalyst | Yield Range | Reference |
|---|---|---|---|---|---|
| Pyrimidine formation | Ethanol | 60–80°C | None | 60–75% | |
| Dimethylamino substitution | DMF | 0–25°C | NaOH | 70–85% | |
| Benzamide coupling | DCM/THF | RT | Triethylamine | 50–65% |
Q. Table 2: Common Analytical Techniques for Structural Validation
| Technique | Parameters Analyzed | Typical Results | Reference |
|---|---|---|---|
| X-ray diffraction | Bond lengths, angles, space group | P2₁/c, Z = 4 | |
| ¹H NMR | δ 2.8–3.2 ppm (dimethylamino), δ 7.2–8.1 (aromatic) | Confirms substitution pattern | |
| HPLC-MS | Retention time, m/z | Purity >95%, [M+H]⁺ = calculated mass |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
